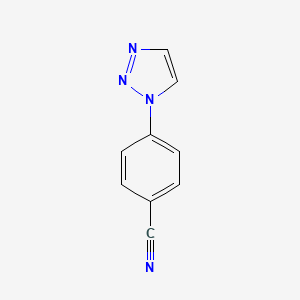

4-(1H-1,2,3-三唑-1-基)苯甲腈

描述

4-(1H-1,2,3-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential use in cancer treatment . It has been used to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . The compound is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized as HSP90 inhibitors .

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile involves a series of steps. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile was characterized using various techniques. These include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile are complex. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . Preliminary HSP90 binding assay showed that some of these compounds exhibited significant HSP90α binding affinity .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile have been analyzed using various techniques. These include 1H NMR, 13C NMR, HR-MS, UV, and FTIR spectroscopies .科学研究应用

Drug Discovery and Development

The 1,2,3-triazole ring system is readily accessible through copper-catalyzed click reactions of azides with alkynes. Researchers have synthesized quinoline-based [1,2,3]-triazole hybrid derivatives, including 4-(1H-1,2,3-Triazol-1yl)-benzonitrile , via this approach. These compounds exhibit a range of biological activities, making them promising candidates for drug development . Specifically, this compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease (AD).

Alzheimer’s Disease Research

AD is characterized by memory loss, cognitive impairment, and synaptic damage. Acetylcholinesterase (AChE) plays a crucial role in hydrolyzing acetylcholine, a neurotransmitter involved in cholinergic synapses. 4-(1H-1,2,3-Triazol-1yl)-benzonitrile has been studied for its interaction with AChE, aiming to develop new therapeutic options against neurodegeneration. Computational studies predict its binding affinity, and researchers explore its drug-likeness properties .

Antiproliferative Activity

In a study, 4-(1H-1,2,3-Triazol-1yl)-benzonitrile derivatives were evaluated for antiproliferative activity. One derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative effects against MV4-11 cells . This suggests potential applications in cancer research.

Synthetic Chemistry

The compound’s synthetic route involves copper-catalyzed click reactions, making it valuable in synthetic chemistry. Researchers have characterized it using proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), UV spectroscopy, and mass spectrometry .

作用机制

Target of Action

The primary target of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

4-(1H-1,2,3-Triazol-1yl)-benzonitrile interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1yl)-benzonitrile exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This results in anti-proliferative activities, particularly in certain cancer cell lines .

未来方向

属性

IUPAC Name |

4-(triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMACWNFBQVPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,3-Triazol-1-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)

![Ethyl (5-(2-bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2786490.png)